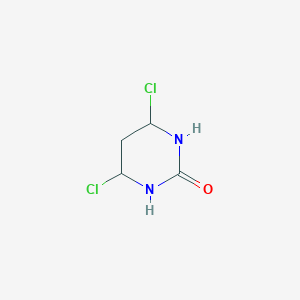
methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate is a quinoline derivative with significant interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a quinoline ring system substituted with a chlorine atom, a keto group, and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 8-chloroquinoline-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with methanol to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium on carbon).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Amino or thio-substituted quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Oxidation: Quinoline N-oxides.
科学研究应用
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes or interfere with DNA replication processes, leading to its antimicrobial and anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
相似化合物的比较
Similar Compounds
Oxolinic Acid: A quinoline derivative with antibacterial properties, particularly active against Enterobacteriaceae.
Ciprofloxacin: A fluoroquinolone antibiotic with broad-spectrum antimicrobial activity.
Nalidixic Acid: An early quinolone antibiotic used to treat urinary tract infections.
Uniqueness
Methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Unlike other quinoline derivatives, its combination of a chlorine atom, keto group, and carboxylate ester group allows for versatile chemical modifications and a broad range of applications in various fields .
属性
分子式 |
C11H8ClNO3 |
|---|---|
分子量 |
237.64 g/mol |
IUPAC 名称 |
methyl 8-chloro-4-oxo-8H-quinoline-7-carboxylate |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)7-3-2-6-8(14)4-5-13-10(6)9(7)12/h2-5,9H,1H3 |
InChI 键 |
YGTFCHZATMDTLV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C2C(=O)C=CN=C2C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



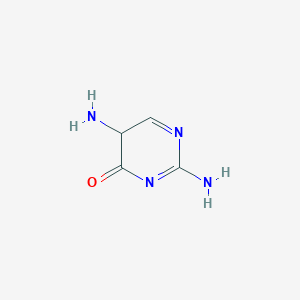
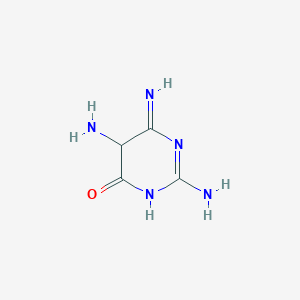
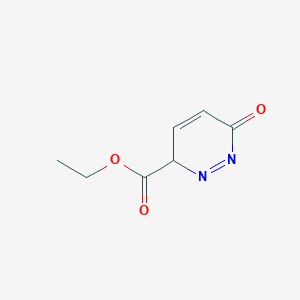

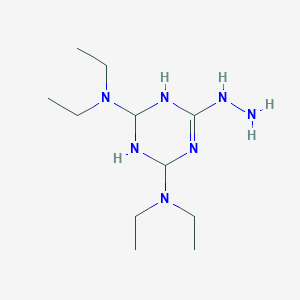
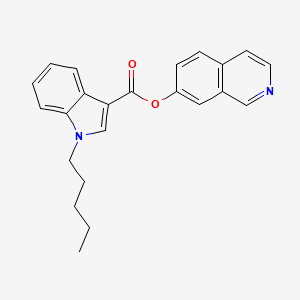
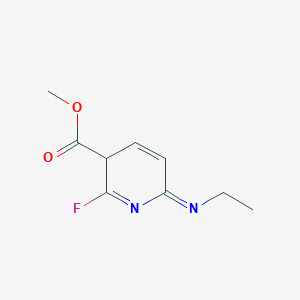

![N-{4-[1-(hydroxyimino)ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B12358510.png)
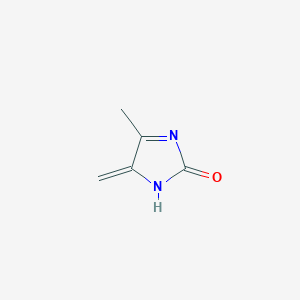
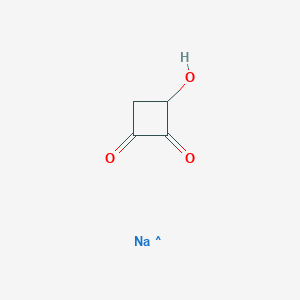
![4-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12358524.png)
